molecular formula C10H12ClN3S B8376654 2-Chloro-4-isopropylamino-7-methylthieno[3,2-d]pyrimidine

2-Chloro-4-isopropylamino-7-methylthieno[3,2-d]pyrimidine

Cat. No. B8376654
M. Wt: 241.74 g/mol
InChI Key: VIEICWZZZCYBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-isopropylamino-7-methylthieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H12ClN3S and its molecular weight is 241.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-isopropylamino-7-methylthieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-isopropylamino-7-methylthieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-isopropylamino-7-methylthieno[3,2-d]pyrimidine

Molecular Formula

C10H12ClN3S

Molecular Weight

241.74 g/mol

IUPAC Name

2-chloro-7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C10H12ClN3S/c1-5(2)12-9-8-7(6(3)4-15-8)13-10(11)14-9/h4-5H,1-3H3,(H,12,13,14)

InChI Key

VIEICWZZZCYBHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=C(N=C2NC(C)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In DMF was dissolved 700 mg (3.2 mmol) of 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine, and then an aqueous solution of 443 mg (7.5 mmol) of isopropylamine was added dropwise to the resulting solution under ice cooling over 5 minutes. The reaction mixture was stirred at 0° C. for one hour and then allowed to resume room temperature, followed by stirring for one hour. After completion of the reaction, ice water was added to the reaction mixture, followed by extraction with ethyl acetate (50 ml×3). After the organic layer was washed successively with 1N hydrochloric acid, water and brine and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: ethyl acetate-hexane=1/6) to give 636 mg (yield: 82.4%) of the title compound.
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Yield
82.4%

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